molecular formula C12H20N4 B1482204 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2098093-20-8

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Cat. No.: B1482204
CAS No.: 2098093-20-8
M. Wt: 220.31 g/mol
InChI Key: NCRBYEHZQVGSAA-UHFFFAOYSA-N
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Description

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a complex organic compound belonging to the class of pyrazolopyrazines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrazine ring

Biochemical Analysis

Biochemical Properties

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in biochemical reactions as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2) . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The interaction with mGluR2 is particularly noteworthy, as it modulates synaptic transmission and neuronal excitability in the central nervous system .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mGluR2 receptors affects intracellular signaling partners, leading to various cellular events . Additionally, it has been shown to suppress the growth of certain cancer cells, such as A549 lung cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a negative allosteric modulator of mGluR2, it binds to the receptor and alters its conformation, thereby inhibiting its activity . This modulation of mGluR2 activity leads to downstream effects on synaptic transmission and neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of mGluR2 activity and potential therapeutic benefits for neurological disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates mGluR2 activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with mGluR2 receptors plays a crucial role in its metabolic effects, as it modulates synaptic transmission and neuronal excitability . Additionally, its metabolism may affect metabolic flux and metabolite levels, further influencing its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence its therapeutic potential and effectiveness in modulating mGluR2 activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its ability to modulate mGluR2 activity and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 4-chloropyrazolo[1,5-a]pyrazines with substituted anthranilic acids . The reaction is carried out in the presence of N,N’-carbonyldiimidazole (CDI) and 2,2-dimethoxyethanamine, followed by cyclocondensation in dilute hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group and ethanamine side chain contribute to its stability and potential as a therapeutic agent.

Properties

IUPAC Name

2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBYEHZQVGSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3CCN(CC3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 4
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 6
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

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